molecular formula C6H5N3O B112991 2,1,3-Benzoxadiazol-4-amine CAS No. 767-63-5

2,1,3-Benzoxadiazol-4-amine

Cat. No.: B112991
CAS No.: 767-63-5
M. Wt: 135.12 g/mol
InChI Key: IPCMVRZVNJHUHR-UHFFFAOYSA-N
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Description

2,1,3-Benzoxadiazol-4-amine (CAS: 61785-68-0) is a heterocyclic aromatic compound featuring a fused benzoxadiazole ring system with an amine group at the 4-position. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science. It is commonly synthesized via nucleophilic substitution or condensation reactions, as demonstrated in the preparation of N-(Benzo[c][1,2,5]oxadiazol-4-yl)acetamide through acetylation in dichloromethane with triethylamine . Derivatives such as N-(2,6-dimethylphenyl)-2,1,3-benzoxadiazol-4-amine (77% yield) and its methoxy-substituted analogs have been characterized by NMR, HRMS, and X-ray crystallography, confirming their structural integrity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzoxadiazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with nitrous acid to form the corresponding diazonium salt, which then undergoes cyclization to yield the benzoxadiazole ring. Another method involves the reaction of o-phenylenediamine with nitrous acid, followed by cyclization.

Industrial Production Methods: Industrial production of this compound often involves optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a significant role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,1,3-Benzoxadiazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxadiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, 2,1,3-benzoxadiazol-4-amine serves as a building block for synthesizing more complex molecules. It is particularly valuable in the development of dyes and fluorescent probes due to its fluorescent properties.

Table 1: Chemical Applications of this compound

ApplicationDescription
Building BlockUsed in synthesizing complex organic compounds
DyesEmployed in the production of vibrant dyes
Fluorescent ProbesUtilized for tracking biological processes

Biology

In biological research, this compound is employed as a fluorescent marker . Its ability to emit light upon excitation makes it useful for imaging cellular processes. For instance, studies have demonstrated its effectiveness in fluorescence microscopy for tracking glucose uptake in cells .

Case Study: Fluorescent Imaging
A recent study utilized this compound derivatives to visualize glucose uptake in human red blood cells using confocal microscopy. The results indicated that these compounds could effectively compete with glucose transporters, highlighting their potential as glucose analogs in metabolic studies .

Materials Science

The compound's unique optical properties make it suitable for applications in materials science. It has been investigated for use in organic light-emitting diodes (OLEDs) and sensors due to its favorable electronic characteristics.

Table 2: Material Science Applications

ApplicationDescription
OLEDsUsed in the development of efficient light-emitting devices
SensorsEmployed in creating sensitive detection devices

Medicinal Applications

The medicinal potential of this compound is being explored extensively. It has been investigated as a precursor for bioactive compounds and as a potential therapeutic agent against various diseases.

Drug Development

Research indicates that derivatives of this compound exhibit promising activity against multiple targets associated with neurodegenerative diseases and depression. For example, compounds derived from this structure have shown effectiveness in inhibiting monoamine oxidase enzymes involved in neurotransmitter metabolism .

Case Study: Neurodegenerative Disease Research
A series of benzoxadiazole derivatives were synthesized and tested for their inhibitory potency against monoamine oxidase B (MAO-B). Several compounds displayed significant activity in vitro and were further evaluated for their antidepressant effects in animal models .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that certain derivatives possess activity against various bacterial strains, indicating potential applications in developing new antibiotics.

Table 3: Medicinal Applications

ApplicationDescription
AntidepressantsPotential use as inhibitors of MAO-B
Antimicrobial AgentsInvestigated for activity against bacterial infections

Mechanism of Action

2,1,3-Benzoxadiazol-4-amine can be compared with other similar compounds, such as 2,1,3-benzothiadiazole and 2,1,3-benzoxazole. While all these compounds share a similar core structure, their electronic properties and reactivity can differ significantly. For example, 2,1,3-benzothiadiazole is known for its strong electron-withdrawing ability, making it a valuable acceptor unit in organic electronics. In contrast, this compound is unique in its balance of electronic properties and versatility in various applications.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of 2,1,3-benzoxadiazol-4-amine, highlighting differences in substituents, molecular properties, and biological activities:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Applications/Data References
This compound C₆H₅N₃O 135.12 Parent compound Precursor for acetamide derivatives (e.g., N-(Benzo[c][1,2,5]oxadiazol-4-yl)acetamide)
7-Nitro-N-(2-phenylphenyl)-2,1,3-benzoxadiazol-4-amine (10074-G5) C₁₃H₉N₅O₃ 307.25 7-Nitro, N-aryl c-Myc/Max dimerization inhibitor; MXD3 signaling inhibitor (preclinical)
N-[4-Chloro-3-(trifluoromethyl)phenyl]-7-nitro-2,1,3-benzoxadiazol-4-amine (5342191) C₁₃H₇ClF₃N₅O₂ 369.68 7-Nitro, 4-Cl-CF₃-Ph HIV-1 RNA processing inhibitor (IC₅₀: ~700 nM)
N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine C₇H₆N₄O₃ 194.14 7-Nitro, N-methyl High purity (>95%); stored at -20°C
7-(Benzyloxy)-2,1,3-benzoxadiazol-4-amine C₁₃H₁₁N₃O₂ 241.25 7-Benzyloxy Structural modification for enhanced lipophilicity
4-(1,2,4-Oxadiazol-3-yl)aniline C₈H₇N₃O 161.16 1,2,4-Oxadiazole ring Alternative heterocyclic scaffold with distinct electronic properties
Oxazol-2-amine derivatives (e.g., 5b-f) Varies ~250–300 Aryl, benzyl, halogen substituents White solids with distinct melting points (e.g., 126–128°C); characterized by NMR/MS

Structural and Electronic Modifications

  • Nitro Substitution : Introduction of a nitro group at the 7-position (e.g., 10074-G5, 5342191) significantly enhances biological activity by increasing electron-withdrawing effects, which stabilize charge-transfer interactions with target proteins .
  • N-Aryl/N-Alkyl Substitution : Derivatives like 10074-G5 (N-aryl) and N-methyl-7-nitro analogs exhibit improved metabolic stability compared to the parent amine, as evidenced by their use in in vivo studies .
  • Heterocycle Replacement : Replacing the benzoxadiazole core with a 1,2,4-oxadiazole (e.g., 4-(1,2,4-oxadiazol-3-yl)aniline) alters π-π stacking interactions, impacting binding affinity in kinase assays .

Physicochemical Properties

  • Solubility and Stability : Nitro-substituted derivatives (e.g., 10074-G5) exhibit lower aqueous solubility due to increased hydrophobicity, necessitating formulation with DMSO for biological assays .
  • Thermal Stability : Aryl-substituted derivatives (e.g., N-(2,6-dimethylphenyl)-2,1,3-benzoxadiazol-4-amine) show higher melting points (126–128°C) compared to the parent compound, correlating with crystallinity .

Biological Activity

2,1,3-Benzoxadiazol-4-amine is a compound belonging to the benzoxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Structural Overview

The molecular structure of this compound features a bicyclic core that includes a benzene ring fused to a diazole ring. Its general formula is C7H6N2OC_7H_6N_2O, and it has a molecular weight of approximately 134.14 g/mol. The compound can exist in various substituted forms, which significantly influence its biological properties.

Antioxidant Properties

Research indicates that this compound exhibits potent antioxidant activity . It has been shown to scavenge free radicals and modulate oxidative stress pathways in cellular systems. This property is crucial in protecting cells from oxidative damage and may have implications in preventing various diseases associated with oxidative stress.

Inhibition of c-Myc Activity

One of the notable biological activities of certain derivatives of this compound is the inhibition of the c-Myc oncogene . c-Myc is a transcription factor that regulates cell growth and proliferation; its overexpression is linked to multiple cancers. For instance, N-[1,1'-Biphenyl]-2-yl-7-nitro-2,1,3-benzoxadiazol-4-amine (also known as 10074-G5) has been identified as a selective inhibitor of c-Myc activity, disrupting its interactions with other proteins involved in tumorigenesis .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Benzoxadiazole Core : This can be achieved through the cyclization of o-phenylenediamine with nitrous acid.
  • Substitution Reactions : Various functional groups can be introduced through nucleophilic substitution reactions or electrophilic aromatic substitutions.

Common Synthetic Routes

StepReaction TypeReagents
1Cyclizationo-phenylenediamine + nitrous acid
2NitrationConcentrated nitric acid + sulfuric acid
3SubstitutionAlkyl halides + base (e.g., sodium hydroxide)

Case Studies and Research Findings

Recent studies have highlighted various applications and mechanisms of action for derivatives of this compound:

  • Anticancer Activity : A study demonstrated that compounds like N-butyl-7-nitro-2,1,3-benzoxadiazol-4-amine showed significant cytotoxic effects against cancer cell lines by inducing apoptosis through oxidative stress mechanisms .
  • Fluorescent Probes : The compound's fluorescent properties have been exploited for biological imaging applications. It can serve as a probe for detecting specific biomolecules in living cells .
  • Enzyme Inhibition : Some derivatives have been found to inhibit enzyme activities relevant to cancer metabolism, suggesting their potential as therapeutic agents .

Properties

IUPAC Name

2,1,3-benzoxadiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCMVRZVNJHUHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342802
Record name 2,1,3-Benzoxadiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767-63-5
Record name 2,1,3-Benzoxadiazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=767-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,1,3-Benzoxadiazol-4-amine
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URL https://comptox.epa.gov/dashboard/DTXSID10342802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,1,3-benzoxadiazol-4-amine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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